N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-6-5-9(10)14-13(16)12-7-8-3-1-2-4-11(8)17-12/h1-4,7,9-10,15H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPNTRMKLQRMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the cyclobutyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the carboxamide group can produce an amine.
Scientific Research Applications
Chemistry
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide serves as a building block for synthesizing more complex molecules and acts as a reagent in various organic reactions. Its unique structure allows for diverse chemical transformations that are essential in organic synthesis.
Biology
The compound's structural characteristics enable it to interact with biological molecules, making it valuable for studying enzyme mechanisms and protein-ligand interactions. Benzofuran derivatives have been reported to exhibit antimicrobial properties, which could be harnessed for developing new antibacterial agents.
Medicine
This compound has potential therapeutic applications as a lead compound in drug discovery for treating various diseases. Its derivatives have shown promise in immunomodulatory activities, particularly in inhibiting chemotaxis induced by specific cytokines, which could be beneficial in inflammatory conditions .
Materials Science
This compound can be utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure may impart desirable mechanical and thermal properties to the resulting materials.
Case Studies
Several studies have highlighted the potential applications of benzofuran derivatives similar to this compound:
- Antimicrobial Activity: Research has demonstrated that benzofuran derivatives exhibit antimicrobial properties against various pathogens, suggesting their potential use in developing new antibiotics.
- Immunomodulatory Effects: A study identified C4 and C5-substituted benzofuran derivatives as effective inhibitors of CCL20-induced chemotaxis, indicating their potential role in treating inflammatory diseases .
Mechanism of Action
The mechanism by which N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the benzofuran ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide
- Substituents : A methoxyphenyl group at the benzofuran 7-position and an azabicyclo[2.2.2]octane group as the N-substituent.
- Activity : Potent α7 nAChR agonist, enhancing working and recognition memory in rodents at doses of 0.3–3 mg/kg .
- Key Difference : The azabicyclo group enhances receptor binding affinity, while the methoxyphenyl substitution modulates pharmacokinetics.
Bradanicline (N-[(2S,3R)-2-[(pyridin-3-yl)methyl]-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide)
- Substituents : Pyridinylmethyl-azabicyclo group at the N-position.
- Key Difference : The pyridinylmethyl group introduces additional π-π interactions, improving target engagement compared to simpler cyclobutyl derivatives.
N-(4-hydroxybutyl)-1-benzofuran-2-carboxamide
- Substituents : A linear 4-hydroxybutyl chain.
- Molecular Weight: 233.26 g/mol (vs. ~249.28 g/mol for the cyclobutyl analog, estimated from C13H15NO3) .
- Key Difference : The flexible hydroxybutyl chain may reduce steric hindrance but increase metabolic susceptibility compared to the rigid cyclobutyl ring.
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride
- Substituents : Piperidinyl group with a hydrochloride salt.
- Solubility: Slightly soluble in DMSO and methanol, typical for amine-containing compounds .
- Key Difference : The basic piperidinyl group enhances solubility in polar solvents, contrasting with the neutral cyclobutyl-hydroxyl group.
Functional Analogues and Therapeutic Targets
Abexinostat (N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-3-(dimethylaminomethyl)-1-benzofuran-2-carboxamide)
5-Iodo-N-(4-(3,4-dihydro-6-methoxyisoquinolin-2(1H)-yl)butyl)-1-benzofuran-2-carboxamide
- Substituents: Iodo substitution at benzofuran 5-position and a tetrahydroisoquinoline-linked alkyl chain.
- Key Difference : The iodine atom increases molecular weight (~497.3 g/mol) and may enhance lipophilicity for CNS penetration.
Data Tables
Table 1: Structural and Functional Comparison of Benzofuran-2-carboxamide Derivatives
*Estimated based on molecular formula (C13H13NO3).
Research Findings and Implications
- Nicotinic Receptor Agonists : The azabicyclo and pyridinylmethyl substituents in related compounds (e.g., ) highlight the importance of rigid, nitrogen-containing rings for nAChR binding. The hydroxycyclobutyl group may offer a balance of rigidity and hydrogen-bonding capacity but requires empirical validation.
- HDAC Inhibitors: Hydroxamic acid derivatives like Abexinostat demonstrate the necessity of zinc-binding groups for HDAC inhibition, a feature absent in the target compound.
- Sigma Receptor Ligands: Bulky substituents (e.g., iodine, tetrahydroisoquinoline) enhance σ receptor affinity , suggesting that modifications to the benzofuran core could tailor the target compound for this application.
Biological Activity
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and case studies that demonstrate its therapeutic potential.
Overview of Biological Activity
The compound this compound is part of a broader class of benzofuran derivatives, which have been extensively studied for their pharmacological properties, including anticancer, neuroprotective, and antioxidant activities. The benzofuran scaffold is known for its versatility and ability to interact with various biological targets.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzofuran structure significantly influence biological activity. For instance, the presence of hydroxyl groups and other substituents can enhance neuroprotective effects against excitotoxicity. A study demonstrated that certain benzofuran derivatives exhibited considerable protection against NMDA-induced neuronal damage, suggesting that specific substitutions at the R2 and R3 positions are critical for neuroprotective action .
Table 1: Structure-Activity Relationship of Benzofuran Derivatives
| Compound | R1 Substituent | R2 Substituent | Neuroprotective Activity (IC50) |
|---|---|---|---|
| 1f | -CH3 | -OH | Comparable to memantine at 30 µM |
| 1j | -OH | - | Significant at 100 µM |
The biological mechanisms underlying the activity of this compound include:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways. In particular, the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction are critical in mediating cell death .
- Neuroprotection : The compound exhibits neuroprotective properties by scavenging free radicals and inhibiting lipid peroxidation, which is crucial in preventing neuronal cell death during excitotoxic events .
Case Studies
Several studies have explored the biological activity of benzofuran derivatives similar to this compound:
- Neuroprotective Effects : A study synthesized a series of benzofuran derivatives, demonstrating that certain modifications led to significant neuroprotection against NMDA-induced toxicity, with one compound showing effects comparable to established NMDA antagonists like memantine .
- Anticancer Activity : Another investigation revealed that benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines, including K562 leukemia cells. The study highlighted that specific structural features were necessary for enhancing anticancer activity, such as the presence of halogen substituents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-substituted benzofuran-2-carboxamide derivatives, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid with amines using activation reagents like HATU or EDCI. For example, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)benzofuran-2-carboxamide was synthesized via a two-step procedure: (1) preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation, and (2) coupling with amines under reflux in dichloromethane with triethylamine as a base . Yields (45–85%) depend on stoichiometry, solvent polarity, and reaction time. Purification via column chromatography (silica gel, CHCl₃/MeOH gradients) ensures >95% purity .
Q. How is structural characterization of N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide validated post-synthesis?
- Answer : Multi-modal analysis is critical:
- ¹H/¹³C NMR : Peaks for the benzofuran core (δ 7.2–7.8 ppm for aromatic protons) and hydroxycyclobutyl group (δ 3.3–4.5 ppm for hydroxyl and cyclobutyl protons) confirm regiochemistry .
- Mass spectrometry (ESI/EI-MS) : Molecular ion peaks (e.g., m/z 324 [M+H]⁺) validate molecular weight .
- IR spectroscopy : Stretching frequencies (e.g., 1668 cm⁻¹ for carbonyl groups) confirm functional groups .
- Elemental analysis : Matches calculated C, H, N values within 0.4% deviation .
Advanced Research Questions
Q. What in vivo models are suitable for evaluating the cognitive-enhancing effects of benzofuran-2-carboxamide derivatives targeting nicotinic receptors?
- Answer : Rodent models are standard:
- Morris Water Maze : Tests spatial memory; α7 nAChR agonists like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-methoxyphenyl]-1-benzofuran-2-carboxamide improved escape latency (Boess et al., 2007) .
- Novel Object Recognition : Measures short-term memory; doses (0.1–10 mg/kg, i.p.) in C57BL/6 mice show dose-dependent effects .
- Control considerations : Include vehicle-treated groups and α7 nAChR antagonists (e.g., methyllycaconitine) to confirm target specificity .
Q. How can X-ray crystallography and molecular docking elucidate binding interactions of benzofuran-2-carboxamide derivatives with α7 nAChR?
- Answer :
- Crystallography : Co-crystallize derivatives with receptor domains (e.g., human Calpain-1 protease core complexed with benzofuran ligands) using vapor diffusion. Data collection at 1.8–2.2 Å resolution (e.g., PDB ID: 8GX3) reveals hydrogen bonding and hydrophobic interactions .
- Docking : Software like AutoDock Vina predicts binding poses. For α7 nAChR, the benzofuran carbonyl often forms hydrogen bonds with Trp147, while the cyclobutyl group occupies hydrophobic pockets .
Q. What strategies mitigate low aqueous solubility of benzofuran-2-carboxamide derivatives during in vitro assays?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Salt formation : Convert free base to hydrochloride salts (e.g., N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide HCl ), improving solubility by 10–20× in PBS .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in cell culture media .
Q. How are structure-activity relationships (SAR) analyzed to optimize benzofuran-2-carboxamide derivatives for CNS targets?
- Answer :
- Substituent variation : Compare analogues with halogen (Cl, F), methoxy, or hydroxy groups. For α7 nAChR, 2-methoxy substitution (EC₅₀ = 0.8 μM) enhances agonist activity vs. unsubstituted derivatives (EC₅₀ = 5.2 μM) .
- Pharmacophore mapping : Identify critical moieties (e.g., benzofuran carbonyl for hydrogen bonding, cyclobutyl for lipophilicity) using 3D-QSAR models .
- In vitro assays : Measure binding affinity (radioligand displacement) and functional activity (calcium flux assays in SH-SY5Y cells) .
Methodological Notes
- Synthetic protocols should prioritize atom economy and green solvents (e.g., ethanol/water mixtures) to align with sustainability goals .
- In vivo studies require IACUC approval and adherence to ARRIVE guidelines for reproducibility .
- Data contradiction analysis : Cross-validate crystallography and docking results with mutagenesis studies (e.g., α7 nAChR Trp147Ala mutants) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
